2-Propan-2-yloxyphosphonoyloxypropane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propan-2-yloxyphosphonoyloxypropane can be synthesized through various methods, including the oxidation of diisopropylphosphine with radical initiators or oxidizing agents. Common reagents used in these reactions include peroxides, azo compounds, and other radical initiators .
Industrial Production Methods: Industrial production of diisopropoxyphosphinylradical typically involves large-scale oxidation processes using efficient radical initiators. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Propan-2-yloxyphosphonoyloxypropane undergoes various types of reactions, including:
Oxidation: The radical can be further oxidized to form phosphonyl radicals.
Reduction: It can be reduced back to diisopropylphosphine under specific conditions.
Substitution: The radical can participate in substitution reactions with unsaturated compounds to form new phosphorus-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides, azo compounds.
Reducing Agents: Metal hydrides, hydrogen gas.
Reaction Conditions: Typically, these reactions are carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products:
Phosphonyl Radicals: Formed through oxidation.
Phosphine Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
2-Propan-2-yloxyphosphonoyloxypropane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential role in biological systems and as a tool for studying radical-mediated processes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of diisopropoxyphosphinylradical involves its high reactivity due to the presence of an unpaired electron. This radical can interact with various molecular targets, leading to the formation or cleavage of chemical bonds. The pathways involved include radical addition, hydrogen atom transfer, and electron transfer processes .
Comparison with Similar Compounds
- Diphenylphosphinylradical
- Diethylphosphinylradical
- Dimethylphosphinylradical
Comparison: 2-Propan-2-yloxyphosphonoyloxypropane is unique due to its specific substituents (isopropoxy groups), which influence its reactivity and stability. Compared to other phosphorus-centered radicals, diisopropoxyphosphinylradical exhibits distinct reactivity patterns and is often preferred in certain synthetic applications due to its ability to form stable phosphorus-carbon bonds .
Properties
IUPAC Name |
2-propan-2-yloxyphosphonoyloxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-5(2)8-10(7)9-6(3)4/h5-6,10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXLEPPVDUHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-20-7 |
Source
|
Record name | Diisopropyl phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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